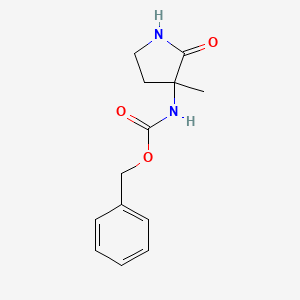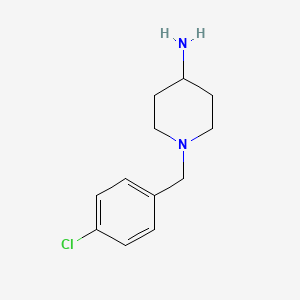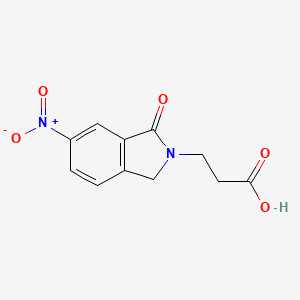![molecular formula C17H21N3O5 B2502609 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 941938-72-3](/img/structure/B2502609.png)
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a pyrrolidinone moiety
Applications De Recherche Scientifique
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These factors are typically determined through laboratory testing and are regulated by agencies like the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Pyrrolidinone Intermediate: The pyrrolidinone moiety can be synthesized by reacting succinic anhydride with ammonia or an amine.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the pyrrolidinone intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or benzodioxole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or pyrrolidinone rings.
Reduction: Reduced forms of the amide or benzodioxole rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide: shares similarities with other benzodioxole and pyrrolidinone derivatives.
Benzylamine: Another compound with a benzodioxole ring, but differing in its amine functionality.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Uniqueness
The uniqueness of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-10-12-4-5-13-14(9-12)25-11-24-13/h4-5,9H,1-3,6-8,10-11H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMMJXCXLSAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2502526.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)
![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)
![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)



![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)


![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate](/img/structure/B2502548.png)
